molecular formula C15H11N3O3 B12051678 4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12051678
M. Wt: 281.27 g/mol
InChI Key: UXUKVPGUKADHSZ-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxylic acid and 4-hydroxyquinoline.

    Condensation Reaction: The 3-pyridinecarboxylic acid is reacted with 4-hydroxyquinoline in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the quinoline ring structure.

    Amidation: The final step involves the amidation of the quinoline ring with an appropriate amine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H11N3O3/c19-13-10-5-1-2-6-11(10)18-15(21)12(13)14(20)17-9-4-3-7-16-8-9/h1-8H,(H,17,20)(H2,18,19,21)

InChI Key

UXUKVPGUKADHSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CN=CC=C3)O

Origin of Product

United States

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